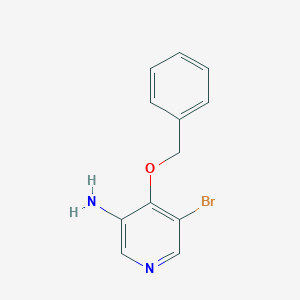

4-(Benzyloxy)-5-bromopyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11BrN2O |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

5-bromo-4-phenylmethoxypyridin-3-amine |

InChI |

InChI=1S/C12H11BrN2O/c13-10-6-15-7-11(14)12(10)16-8-9-4-2-1-3-5-9/h1-7H,8,14H2 |

InChI Key |

DOXLLPVERSJWDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyloxy 5 Bromopyridin 3 Amine and Analogous Pyridine Derivatives

Strategies for Pyridine (B92270) Core Construction

The de novo synthesis of the pyridine ring is a well-established field, with numerous methods developed to control the substitution pattern on the resulting heterocycle. These strategies range from classical condensation reactions to modern metal-catalyzed cycloadditions.

Cyclization Approaches for Substituted Pyridines

Cyclization reactions are fundamental to the synthesis of the pyridine core, involving the formation of the heterocyclic ring from acyclic precursors. Several named reactions provide reliable pathways to substituted pyridines. ijpsonline.comijpsonline.com The Hantzsch pyridine synthesis, for example, is a classic multi-component reaction involving a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. mdpi.com Other notable methods include the Chichibabin synthesis, which condenses aldehydes and ammonia, and the Bönnemann cyclization, which involves the [2+2+2] cycloaddition of a nitrile with two equivalents of acetylene. ijpsonline.comijpsonline.com

More contemporary cyclization strategies often aim for improved efficiency, milder conditions, and broader substrate scope. These can include electrophilic cyclizations of N-propargylic β-enaminones and oxidative cyclizations of enaminoesters to yield highly functionalized pyridines. ijpsonline.com Catalyst-free formal (3+3) cyclization reactions using pyridinium (B92312) 1,4-zwitterions have also emerged as a powerful method for constructing six-membered heterocyclic rings. mdpi.com

| Cyclization Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Hantzsch Synthesis | β-ketoester (2 equiv.), Aldehyde, Ammonia | Forms a 1,4-dihydropyridine (B1200194) intermediate requiring subsequent oxidation. | mdpi.com |

| Chichibabin Synthesis | Aldehydes/Ketones, Ammonia | Condensation reaction, often requiring high temperatures and pressures. | ijpsonline.com |

| Bönnemann Cyclization | Nitrile, Acetylene (2 equiv.) | A type of [2+2+2] cycloaddition, often catalyzed by cobalt complexes. | ijpsonline.com |

| Krohnke Pyridine Synthesis | α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls, Ammonium (B1175870) acetate | A versatile method for preparing 2,4,6-trisubstituted pyridines. | ijpsonline.com |

| Gattermann-Skita Synthesis | Malonate ester, Dichloromethylamine | Provides a route to pyridines with specific substitution patterns. | ijpsonline.com |

Ring-Closing Olefin Metathesis (RCM) and Related Processes in Pyridine Synthesis

Ring-Closing Metathesis (RCM) has become a powerful tool in organic synthesis for the formation of cyclic compounds, including aromatic heterocycles. rsc.org The application of RCM to pyridine synthesis typically involves the cyclization of a nitrogen-containing diene. organic-chemistry.orgnih.gov The initial RCM product is a dihydropyridine, which must then undergo an additional step to achieve aromatization. rsc.orgrsc.org

This aromatization can be accomplished through an elimination reaction or an oxidation process. rsc.orgorganic-chemistry.org For instance, researchers have developed a strategy where RCM of specifically designed substrates is followed by the elimination of a sulfinate leaving group, which drives the formation of the aromatic pyridine ring. rsc.orgrsc.org This approach has been successfully applied to generate a variety of substituted pyridines. rsc.org The choice of catalyst, often a ruthenium-based complex like the Grubbs-Hoveyda II catalyst, is crucial for the efficiency of the RCM step. rsc.org

Oxidative Annulation and Condensation Reactions for Pyridine Scaffolds

Oxidative annulation and condensation reactions provide a direct route to pyridines from acyclic precursors, bypassing the need for a separate oxidation step that is common in methods like the Hantzsch synthesis. These reactions construct the ring and introduce the aromaticity in a single transformation.

A notable example is the copper-catalyzed one-pot synthesis of fused pyridines from the reaction of cyclic ketones with propargylamine. acs.orgnih.gov This method is cost-effective and scalable, utilizing CuCl₂ in the presence of air as the oxidant. nih.gov Other metal-catalyzed N-annulation sequences have also been developed. For example, a rhodium(III)-catalyzed N-annulation of an α,β-unsaturated imine (formed in situ from the copper(II)-promoted dehydrogenation of an allylamine) with an alkyne provides an efficient pathway to pyridines. rsc.org These methods are characterized by their high atom economy and convergence, building complex pyridine structures from simpler starting materials. acsgcipr.org

Metal-Catalyzed Cyclizations, Ring Expansion, and Skeletal Editing for Pyridines

Transition metal catalysis offers highly efficient and convergent pathways to construct pyridine rings. acsgcipr.org Among the most powerful of these methods is the [2+2+2] cycloaddition reaction, which combines two alkyne molecules and a nitrile to form a polysubstituted pyridine ring. rsc.orgscilit.com This reaction is often catalyzed by complexes of cobalt, nickel, rhodium, or iron, and allows for the rapid assembly of complex pyridine structures. acsgcipr.orgscilit.comacs.org The choice of metal catalyst can play a key role in the regioselectivity of the cycloaddition. scilit.com

Other metal-catalyzed approaches include [4+2] cycloadditions (hetero-Diels-Alder reactions) of 1-azadienes with alkynes, which can be performed either thermally or under transition metal catalysis to access pyridines. rsc.org Furthermore, palladium-catalyzed cyclizations of olefins and alkynes bearing nitrogen-containing functional groups provide a versatile method for synthesizing a wide variety of nitrogen heterocycles, including pyridines. acs.org These methods are atom-efficient and can provide access to highly substituted pyridines with predictable control over the placement of substituents. acsgcipr.orgacs.org

| Catalyst System | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Cobalt (e.g., [(η⁵-C₅H₅)Co{P(OEt)₃}(η²-(E)-Me₂OCCH═CHCO₂Me)]) | [2+2+2] Cycloaddition | α,ω-Diynes, Nitriles | Effective for synthesizing anellated pyridines. | acs.org |

| Rhodium (e.g., Rh(III) complexes) | C-H Functionalization / Annulation | α-Fluoro-α,β-unsaturated oximes, Terminal alkynes | One-step method for preparing 3-fluoropyridines. | ijpsonline.com |

| Copper (e.g., CuCl₂) | Oxidative Annulation | Cyclic ketones, Propargylamine | Cost-effective, scalable, one-pot synthesis of fused pyridines. | acs.orgnih.gov |

| Iron (e.g., Iron halides) | [2+2+2] Cycloaddition | Alkynes, Nitriles | Simple and highly efficient catalyst system. | scilit.com |

| Palladium (e.g., Pd(OAc)₂) | Cyclization / Oxidation | Acetophenone, 1,3-Diaminopropane | Forms 2-phenylpyridine (B120327) in the presence of an acid and oxygen. | ijpsonline.com |

Regioselective Introduction of Substituents on the Pyridine Ring

For a molecule like 4-(Benzyloxy)-5-bromopyridin-3-amine, the precise placement of the bromo, benzyloxy, and amino groups is critical. After the construction of a suitably substituted pyridine core, regioselective functionalization is often required. The introduction of a bromine atom is a key step that can be achieved through various halogenation strategies.

Selective Halogenation Strategies for Bromopyridines

The direct bromination of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. However, the presence of activating groups, such as amino (-NH₂), hydroxy (-OH), or alkoxy (-OR) groups, facilitates electrophilic substitution and allows for regioselective halogenation. researchgate.netthieme-connect.com For a precursor to this compound, which contains both an amino and a benzyloxy group, these substituents will direct the incoming electrophile.

N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of activated pyridines. researchgate.netthieme-connect.com The reaction conditions, particularly the solvent, can be tuned to control the outcome. Studies have shown that for 3-aminopyridine (B143674) and 3-hydroxypyridine, bromination occurs preferentially at the positions ortho and para to the activating group. thieme-connect.com In the case of a 3-amino-4-benzyloxypyridine precursor, the combined activating and directing effects of the amino and benzyloxy groups would strongly favor bromination at the C5 position.

Alternative strategies for regioselective halogenation involve the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, for both electrophilic and nucleophilic attack. researchgate.net A modern approach involves the activation of the N-oxide with an agent like p-toluenesulfonic anhydride, followed by reaction with a bromide source such as tetrabutylammonium (B224687) bromide, to achieve highly regioselective C2-bromination under mild conditions. tcichemicals.com

| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | NBS (1 equiv.) | CCl₄, reflux | 2-Bromo-3-aminopyridine | thieme-connect.com |

| 3-Hydroxypyridine | Br₂/NaOH | Aqueous | 2-Bromo-3-hydroxypyridine (exclusive) | thieme-connect.com |

| 2-Aminopyridine | NBS (2 equiv.) | CH₂Cl₂, rt | 3,5-Dibromo-2-aminopyridine | thieme-connect.com |

| 4-Methoxypyridine | NBS (1 equiv.) | CH₂Cl₂, rt | 3-Bromo-4-methoxypyridine | thieme-connect.com |

| Pyridine N-Oxide derivatives | (COBr)₂ / Et₃N | CH₂Br₂, 0 °C | Regioselective bromination | researchgate.net |

| Fused Pyridine N-Oxides | Ts₂O / Bu₄NBr | DCE, 60 °C | C2-Brominated fused pyridines | tcichemicals.com |

Introduction of the Benzyloxy Moiety at the Pyridine 4-Position

The benzyloxy group is a common pharmacophore and a useful protecting group in organic synthesis. Its introduction at the 4-position of the pyridine ring can be achieved through several synthetic routes.

The formation of benzyl (B1604629) ethers can be accomplished via nucleophilic substitution reactions. quimicaorganica.org A common method is the Williamson ether synthesis, which involves the deprotonation of a hydroxyl group followed by reaction with a benzyl halide. organic-chemistry.org For pyridine derivatives, this would typically involve a 4-hydroxypyridine (B47283) precursor. The choice of base is crucial for selective deprotonation, especially in the presence of other sensitive functional groups. organic-chemistry.org

An alternative approach for preparing benzyl ethers under neutral conditions involves the use of 2-benzyloxy-1-methylpyridinium triflate. d-nb.info This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate and acts as a benzyl transfer agent. d-nb.info This method has been shown to be effective for a range of alcohols. researchgate.net

In the synthesis of complex molecules, protecting groups are essential to mask reactive functional groups and allow for selective transformations at other sites. jocpr.com For the synthesis of 4-(benzyloxy) substituted pyridines, a 4-hydroxypyridine can be used as a precursor where the hydroxyl group is protected as a benzyl ether. The benzyl group is a common protecting group for hydroxyls due to its stability under various reaction conditions and its relatively mild removal, often by hydrogenolysis. creative-peptides.com

Amination at the Pyridine 3-Position

Introducing an amino group at the 3-position of a pyridine ring is a non-trivial synthetic challenge due to the electronic nature of the heterocycle. The electron-deficient character of the pyridine ring, caused by the electronegative nitrogen atom, deactivates the ring towards electrophilic substitution and activates it for nucleophilic attack, primarily at the 2- and 4-positions.

Direct amination involves the formation of a C-N bond by replacing a C-H bond on the pyridine ring. The classic method for direct amination is the Chichibabin reaction, which typically utilizes sodium amide (NaNH₂) at high temperatures. youtube.com However, this reaction proceeds via a nucleophilic addition-elimination mechanism (SNAE) and overwhelmingly favors substitution at the C2 and C4 positions, where the pyridine nitrogen can best stabilize the intermediate negative charge (a Meisenheimer-type complex). Direct amination at the C3 position via the Chichibabin reaction is generally not feasible.

Modern synthetic chemistry has explored alternative strategies for direct C-H amination that can offer different regiochemical outcomes. These include:

Transition-Metal-Catalyzed C-H Amination: While still a developing area for pyridines, directed C-H functionalization can achieve amination at positions that are typically unreactive. This often requires a directing group on the pyridine ring to position a metal catalyst (e.g., Palladium, Rhodium, or Ruthenium) in proximity to the target C-H bond.

Radical Amination: Radical-based methods, such as those employing aminium radical cations or related species, can sometimes override the inherent electronic preferences of the pyridine ring. nih.gov The regioselectivity in these reactions is governed by a complex interplay of radical polarity and substrate electronics, and can sometimes be tuned by modifying reaction conditions to favor C3 functionalization. nih.gov

Amination via Pyridine N-Oxides: Activation of the pyridine ring through N-oxidation significantly alters its reactivity. While this strategy is more commonly used to facilitate nucleophilic substitution at the C2 and C4 positions, certain protocols have been developed for the regioselective amination of 3,5-disubstituted pyridine N-oxides, providing a potential, albeit indirect, route to 3-aminopyridines. nih.govscispace.comresearchgate.net

Despite these advances, direct and regioselective C-H amination at the C3 position of a simple pyridine ring remains a significant challenge, often requiring specialized reagents or pre-installed directing groups. rsc.org

A more reliable and widely employed strategy for introducing an amino group at the 3-position of the pyridine ring is through the reduction of a suitable precursor, most commonly a nitro group. The synthesis of 3-nitropyridine (B142982) derivatives is readily achievable through electrophilic nitration of pyridine, which occurs selectively at the 3-position due to the deactivating nature of the pyridinium species formed under strong acidic conditions. Once the nitro group is in place, it can be efficiently reduced to the corresponding 3-aminopyridine. researchgate.net

This two-step sequence (nitration followed by reduction) is a robust and scalable method for accessing 3-aminopyridines. The reduction of the nitro group is one of the most reliable transformations in organic synthesis and can be accomplished using a variety of reagents and conditions, allowing for high functional group tolerance. organic-chemistry.orgwikipedia.org

| Reagent/System | Typical Conditions | Advantages | Considerations |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | 1-5 atm H₂, RT-50 °C, various solvents (EtOH, EtOAc, MeOH) | High yield, clean reaction, catalyst can be recycled. | Requires specialized hydrogenation equipment; may reduce other functional groups (alkenes, alkynes, benzylic ethers). |

| Fe, HCl or Acetic Acid | Aqueous acid, reflux | Inexpensive, robust, effective. | Requires stoichiometric amounts of metal, acidic conditions, and can generate significant waste. |

| SnCl₂·2H₂O | HCl/EtOH, reflux | Effective and often used for substrates sensitive to catalytic hydrogenation. | Generates tin-based waste products that require careful disposal. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems, often with a phase-transfer catalyst. | Mild conditions, useful for sensitive substrates. | Can have limited solubility and may require careful pH control. |

| Ammonium Formate (HCO₂NH₄), Pd/C | MeOH, reflux | Transfer hydrogenation method; avoids handling of H₂ gas. | The catalyst is still required. |

This indirect approach is the most practical and predictable method for preparing the 3-amino substituent in compounds like this compound. nih.govrsc.org

Multi-Step Synthesis Pathways for this compound

The construction of a polysubstituted pyridine like this compound requires a multi-step approach where each substituent is introduced in a deliberate sequence, guided by the principles of regiochemical control.

A sequential, or linear, strategy involves the stepwise modification of a pyridine core. A plausible synthetic route to this compound would begin with a pyridine ring already bearing functional groups that direct subsequent substitutions into the desired positions. One logical starting material is 4-chloro-3-nitropyridine (B21940).

The proposed sequential synthesis would involve three key transformations:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position. Reaction with sodium benzoxide (prepared from benzyl alcohol and a base like sodium hydride) would displace the chloride to form 4-(benzyloxy)-3-nitropyridine.

Electrophilic Bromination: The 4-benzyloxy group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. The 3-nitro group is a deactivating group and a meta-director. Together, they strongly direct an incoming electrophile, such as Br⁺ (from Br₂ or NBS), to the 5-position, yielding 5-bromo-4-(benzyloxy)-3-nitropyridine.

Nitro Group Reduction: The final step is the reduction of the 3-nitro group to the target 3-amino group, as detailed in section 2.2.3.2. A method like catalytic hydrogenation with Pd/C would need to be carefully controlled to avoid debenzylation, making chemical reduction with reagents like SnCl₂ or Fe/HCl a more suitable choice.

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | O-Benzylation (SNAr) | Benzyl alcohol, NaH, THF | 4-(Benzyloxy)-3-nitropyridine |

| 2 | Electrophilic Bromination | Br₂, Acetic Acid or NBS, CCl₄ | 5-Bromo-4-(benzyloxy)-3-nitropyridine |

| 3 | Nitro Group Reduction | Fe, HCl or SnCl₂·2H₂O, EtOH | This compound |

In contrast to a linear sequence, a convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in a later step. acs.org For substituted pyridines, this often involves building the ring itself from acyclic precursors that already contain some of the required functionality. nih.gov

Several methods for the de novo synthesis of pyridine rings could be adapted in a convergent manner:

Hantzsch Pyridine Synthesis: While classic, this method involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester, leading to a dihydropyridine which is then oxidized. It is a powerful multicomponent reaction for creating substituted pyridines. nih.gov

Kröhnke Pyridine Synthesis: This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.

Transition-Metal-Catalyzed Cycloadditions: [4+2] or [2+2+2] cycloaddition reactions catalyzed by metals like Cobalt or Rhodium can assemble the pyridine ring from alkynes and nitriles. By choosing appropriately substituted starting materials, a highly functionalized pyridine can be constructed in a single step.

A convergent approach for this compound might involve, for example, the condensation of a fragment containing the benzyloxy group with another fragment that provides the rest of the pyridine ring and its substituents. While potentially more efficient in terms of step count, designing and optimizing such a route can be more complex than a sequential strategy. organic-chemistry.orgchemrxiv.org

The primary challenge in synthesizing polysubstituted pyridines is controlling the position of the incoming functional groups. scispace.com The regiochemistry is dictated by the electronic properties of the pyridine nitrogen and any substituents already present on the ring. researchgate.net

In the context of this compound, several regiochemical issues must be managed:

Initial Functionalization: As mentioned, electrophilic attack on an unsubstituted pyridine ring (e.g., nitration, halogenation) occurs at the 3-position. Nucleophilic attack occurs at the 2- and 4-positions. This inherent reactivity is the starting point for any synthetic plan.

Directing Group Effects: Once a substituent is in place, it exerts a powerful directing effect on subsequent reactions. In the proposed sequential synthesis (2.3.1), the order of events is critical.

If bromination of 4-chloro-3-nitropyridine were attempted first, the outcome would be less certain. Both the chloro and nitro groups are deactivating, making the reaction difficult and potentially leading to a mixture of products.

By first installing the strongly activating benzyloxy group, the subsequent bromination is directed specifically to the 5-position, which is ortho to the benzyloxy group and meta to the nitro group. This convergence of directing effects ensures high regioselectivity. nih.gov

Control over these regiochemical factors is paramount and is achieved by a logical and carefully chosen sequence of reactions that leverages the directing effects of the substituents at each stage of the synthesis.

Mechanistic Studies of Chemical Reactivity of 4 Benzyloxy 5 Bromopyridin 3 Amine

Reactivity of the Bromine Substituent at Position 5

The bromine atom at the C-5 position of 4-(benzyloxy)-5-bromopyridin-3-amine is the primary site for substitution and coupling reactions. Its reactivity is modulated by the adjacent amine and benzyloxy groups and the inherent electronic properties of the pyridine (B92270) ring. The principal mechanistic avenues for reactions at this site are nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms in Bromopyridines

Nucleophilic aromatic substitution is a fundamental reaction class for aryl halides. byjus.com Unlike nucleophilic substitution on alkyl halides (SN1 and SN2), SNAr reactions on aromatic rings typically proceed through distinct mechanisms, primarily the addition-elimination pathway or, under strongly basic conditions, an elimination-addition pathway. byjus.compressbooks.pub The presence of an electron-withdrawing ring system, such as pyridine, generally makes the ring more susceptible to nucleophilic attack compared to benzene (B151609). quimicaorganica.org

The most common mechanism for SNAr is a two-step addition-elimination process. uomustansiriyah.edu.iq This pathway is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate. pressbooks.pubmasterorganicchemistry.com

The reaction proceeds via two main steps:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyridine ring is temporarily lost during this step, which is typically the rate-determining step. uomustansiriyah.edu.iq

Elimination of the Leaving Group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored to yield the final substitution product. uomustansiriyah.edu.iq

An alternative pathway for nucleophilic substitution on aryl halides that lack strong activating groups is the elimination-addition mechanism, which proceeds through a highly reactive aryne intermediate. pressbooks.pub In the context of pyridine chemistry, this intermediate is called a pyridyne. This mechanism is typically observed for halopyridines in the presence of very strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂). quimicaorganica.orgresearchgate.net

The mechanism involves the following steps:

Elimination: The strong base abstracts a proton from a carbon atom adjacent to the one bearing the halogen. This is followed by the elimination of the halide ion, forming a pyridyne intermediate with a formal triple bond within the ring. quimicaorganica.org For a 3-halopyridine, this leads to a 3,4-pyridyne.

Addition: The nucleophile then attacks either of the two carbons of the pyridyne triple bond.

Protonation: A final protonation step yields the substituted product. quimicaorganica.org

In the case of this compound, the bromine is at C-5. A strong base could potentially abstract a proton from C-6 to form a 5,6-pyridyne intermediate. The regiochemical outcome of the subsequent nucleophilic attack would depend on the electronic influence of the existing substituents.

The substituents on the pyridine ring play a critical role in modulating its reactivity. The outcome and rate of SNAr reactions are heavily dependent on the electronic properties of these neighboring groups. wikipedia.org

Amino Group (-NH₂): The amino group at the C-3 position is a strong electron-donating group through resonance (+R effect). This effect increases the electron density of the pyridine ring, which generally deactivates it towards nucleophilic attack. This deactivating effect would make a direct displacement (addition-elimination) pathway less favorable compared to an unsubstituted bromopyridine.

Benzyloxy Group (-OCH₂Ph): The benzyloxy group at the C-4 position also acts as an electron-donating group via resonance from the oxygen's lone pairs, similar to an alkoxy group. libretexts.org This further increases the electron density on the ring, reinforcing the deactivating effect of the amino group for a standard SNAr reaction. However, the oxygen atom also exerts an inductive electron-withdrawing effect (-I effect), although this is generally weaker than its resonance donation.

The combined electron-donating character of both the amino and benzyloxy groups significantly reduces the electrophilicity of the pyridine ring, making direct SNAr reactions challenging under standard conditions. However, these groups can influence the stability of intermediates in other pathways. For instance, in a potential pyridyne mechanism, these substituents would direct the regioselectivity of the incoming nucleophile. Neighboring group participation, where a substituent's lone pair directly assists in displacing the leaving group, is also a possibility that can enhance reaction rates and lead to unexpected stereochemical outcomes. wikipedia.orglibretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.netacs.org These reactions offer a highly efficient and versatile alternative to classical substitution methods, especially for less reactive aryl halides. The bromine substituent at C-5 of this compound is an excellent handle for such transformations.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron reagent, such as a boronic acid or boronic ester. nih.govrsc.org It is widely used due to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: acs.orgacs.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

This reaction is highly effective for substrates like this compound. The presence of the amino and benzyloxy functional groups is well-tolerated by modern Suzuki-Miyaura catalyst systems. researchgate.net The reaction can be used to introduce a wide variety of aryl, heteroaryl, alkyl, and alkenyl groups at the C-5 position. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions based on literature for related substrates like bromoanilines and bromopyridines, as specific data for this compound is not detailed in the provided search results.

| Component | Example Reagents | Purpose | Typical Loading/Concentration | Source(s) |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, CataXCium A Pd G3 | Provides the active Pd(0) species for the catalytic cycle. | 1-5 mol% | nih.govnih.govresearchgate.net |

| Ligand | PPh₃, JohnPhos, SPhos, XPhos | Stabilizes the Pd center and facilitates the elementary steps of the cycle. | 1-10 mol% | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation. | 2-3 equivalents | nih.govresearchgate.net |

| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O | Solubilizes reactants and facilitates the reaction. | Varies | nih.govresearchgate.net |

| Organoboron Reagent | Arylboronic acids, Alkylboronic esters | Source of the nucleophilic carbon group. | 1.1-1.5 equivalents | nih.govnih.gov |

| Temperature | 80-120 °C | Provides energy to overcome activation barriers. | Varies | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of this compound, the bromine atom at the C-5 position is the reactive site for this transformation, allowing for the introduction of a wide range of nitrogen-containing substituents.

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The reaction is initiated by the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex, forming a Pd(II) intermediate. Subsequently, the amine reactant coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which regenerates the Pd(0) catalyst and yields the desired N-arylated product.

The choice of palladium precursor, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine-based ligands have been developed to facilitate the reaction, with bulky, electron-rich ligands often providing the best results. The selection of the base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is critical for the deprotonation step.

While specific mechanistic studies on this compound are not extensively documented in peer-reviewed literature, the general mechanism can be applied. A representative transformation is the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst and a suitable base.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Parameter | Condition |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | XPhos, RuPhos, BINAP |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF |

| Temperature | 80-120 °C |

Heck Reaction and Other C-C Coupling Methodologies

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. For this compound, the bromine atom at the C-5 position can readily participate in Heck coupling reactions, allowing for the introduction of vinyl groups.

The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the coordination and insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the C-C double bond of the product and a palladium-hydride species. The final step is the reductive elimination of HX from the palladium-hydride species by a base, which regenerates the Pd(0) catalyst.

The regioselectivity of the Heck reaction is an important consideration. With unsymmetrical alkenes, the aryl group typically adds to the less substituted carbon of the double bond. The stereoselectivity of the reaction usually results in the formation of the E-isomer of the product.

While specific examples of Heck reactions with this compound are not prevalent in the literature, the general principles can be applied. For instance, its reaction with an alkene like styrene (B11656) would be expected to yield a stilbene-like derivative.

Table 2: Typical Conditions for Heck Reaction with this compound

| Parameter | Condition |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Base | Et₃N, K₂CO₃ |

| Solvent | DMF, Acetonitrile |

| Temperature | 80-140 °C |

Other C-C coupling methodologies, such as the Suzuki and Stille reactions, could also be employed with this compound. These reactions involve the coupling of the aryl bromide with an organoboron or organotin reagent, respectively, and offer alternative routes to biaryl and other C-C coupled products.

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The bromine atom of this compound is an excellent substrate for Sonogashira coupling, enabling the introduction of an alkynyl group at the C-5 position.

The catalytic cycle of the Sonogashira coupling is thought to involve two interconnected cycles: a palladium cycle and a copper cycle. In the palladium cycle, oxidative addition of the aryl bromide to the Pd(0) catalyst occurs. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. This makes it a valuable tool in the synthesis of complex molecules.

Table 3: General Conditions for Sonogashira Coupling of this compound

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, Piperidine (B6355638) |

| Solvent | THF, DMF |

| Temperature | Room temperature to 80 °C |

Kumada-Corriu Cross-Coupling

The Kumada-Corriu cross-coupling reaction involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst. This reaction provides a powerful method for the formation of C-C bonds. The C-Br bond in this compound can be activated by a suitable catalyst to undergo coupling with a variety of Grignard reagents.

The mechanism of the Kumada-Corriu coupling is similar to other cross-coupling reactions and involves an oxidative addition-transmetalation-reductive elimination sequence. The reaction begins with the oxidative addition of the aryl bromide to the Ni(0) or Pd(0) catalyst. This is followed by transmetalation with the Grignard reagent, where the organic group from the magnesium is transferred to the transition metal center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active catalyst.

A key challenge in Kumada-Corriu coupling is the high reactivity of Grignard reagents, which can lead to side reactions with sensitive functional groups. However, with careful choice of reaction conditions, this method can be highly effective.

Table 4: Representative Conditions for Kumada-Corriu Cross-Coupling

| Parameter | Condition |

| Catalyst | Ni(dppp)Cl₂, Pd(PPh₃)₄ |

| Grignard Reagent | R-MgBr (R = alkyl, aryl) |

| Solvent | THF, Diethyl ether |

| Temperature | 0 °C to reflux |

Reactivity of the Amino Group at Position 3

The primary amino group at the 3-position of this compound is a key site of reactivity, participating in a variety of chemical transformations and influencing the molecule's physical and chemical properties through intermolecular and intramolecular interactions.

Derivatization Reactions of Primary Amines (e.g., Schiff Base Formation)

The primary amino group is nucleophilic and can readily react with electrophiles. One of the most common derivatization reactions for primary amines is the formation of Schiff bases (or imines) through condensation with aldehydes or ketones. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

The formation of a Schiff base from this compound would involve its reaction with an aldehyde or ketone, typically under acidic or basic catalysis, to form the corresponding imine. This transformation is often reversible and can be controlled by the removal of water from the reaction mixture.

Beyond Schiff base formation, the amino group can undergo a wide range of other derivatization reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and diazotization to form diazonium salts, which are versatile intermediates for further functionalization.

Role in Intermolecular and Intramolecular Interactions

The amino group at position 3 plays a significant role in the intermolecular and intramolecular interactions of this compound. As a hydrogen bond donor, the N-H bonds of the primary amine can form strong hydrogen bonds with hydrogen bond acceptors, such as the nitrogen atom of the pyridine ring or the oxygen atom of the benzyloxy group in neighboring molecules. These intermolecular hydrogen bonds can influence the crystal packing and physical properties of the compound, such as its melting point and solubility.

Intramolecularly, there is the potential for hydrogen bonding between the amino group and the adjacent benzyloxy group. This interaction could influence the conformation of the molecule, potentially affecting its reactivity and biological activity. The presence of the amino group also influences the electronic properties of the pyridine ring through its electron-donating mesomeric effect, which can impact the reactivity of the ring towards electrophilic substitution, although the primary reactivity is dominated by the functional groups already present.

Oxidative and Reductive Transformations of Pyridine Amines

The amino group on the pyridine ring is a key site for oxidative and reductive reactions. Its nucleophilic nature makes it susceptible to oxidation, while the pyridine ring itself can undergo reduction under certain conditions.

Oxidative Transformations: The oxidation of aminopyridines can proceed through various pathways, often depending on the oxidant and reaction conditions. For instance, the oxidation of related 3-aminothieno[2,3-b]pyridines has been shown to result in oxidative dimerization, leading to the formation of complex polyheterocyclic systems. nih.govacs.orgnih.govfigshare.com This suggests that this compound could potentially undergo similar transformations. The reaction with oxidants like sodium hypochlorite (B82951) could lead to the formation of a dimeric product through the coupling of two molecules. The mechanism likely involves the initial oxidation of the amino group.

Furthermore, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide. This transformation typically enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution. A continuous flow microreactor system using titanium silicalite (TS-1) and hydrogen peroxide has been shown to be effective for the N-oxidation of various pyridine derivatives, accommodating both electron-donating and electron-withdrawing groups. organic-chemistry.org

Reductive Transformations: The pyridine ring of this compound can be reduced to a piperidine ring through catalytic hydrogenation. This reaction typically requires a catalyst such as nickel or the use of sodium in ethanol. uoanbar.edu.iq The reduction of a substituted pyridine, 4-nitropyridine (B72724) N-oxide, has been studied using low-valent titanium reagents, leading to different products like azo or amino compounds depending on the reaction conditions. researchgate.net

Catalytic transfer hydrogenation is another method for the reduction of N-heteroaromatic compounds. nih.gov For instance, the reduction of 2,3-diamino-5-bromopyridine (B182523) can be achieved using reduced iron in ethanol. orgsyn.org The bromo substituent at position 5 can also be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions. The selective reduction of one functional group in the presence of others is a significant challenge and depends heavily on the choice of catalyst and reaction parameters. nacatsoc.org

Table 1: Potential Oxidative and Reductive Transformations

| Transformation | Potential Reagents/Conditions | Expected Product Type | Reference |

|---|---|---|---|

| Oxidative Dimerization | Sodium hypochlorite (bleach) | Azo or other dimeric structures | nih.govacs.org |

| N-Oxidation | H₂O₂/TS-1 catalyst in a flow reactor | This compound N-oxide | organic-chemistry.org |

| Pyridine Ring Reduction | H₂/Ni or Na/EtOH | 4-(Benzyloxy)-5-bromopiperidin-3-amine | uoanbar.edu.iq |

| Nitro Group Analogue Reduction | TiCl₄/SnCl₂ | Azo or amino compounds (by analogy) | researchgate.net |

| Debromination | Catalytic hydrogenation (e.g., Pd/C) | 4-(Benzyloxy)pyridin-3-amine | nacatsoc.org |

Transformations of the Benzyloxy Group at Position 4

The benzyloxy group serves as a protecting group for the hydroxyl functionality and can be cleaved under specific conditions to generate the corresponding pyridinol.

The cleavage of the benzyl (B1604629) ether in this compound to yield 5-bromo-3-aminopyridin-4-ol can be achieved through several methods.

Catalytic Hydrogenolysis: A common method for debenzylation is palladium-catalyzed hydrogenolysis. nacatsoc.org This involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of a hydrogen source. google.comresearchgate.net Transfer hydrogenation, using hydrogen donors like formic acid or cyclohexene (B86901) in the presence of a palladium catalyst, is also an effective method. sigmaaldrich.com However, a significant challenge in the case of this compound is the potential for concurrent hydrodebromination. Careful selection of the catalyst and reaction conditions is necessary to achieve selective debenzylation. nacatsoc.org

Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are effective reagents for the cleavage of benzyl ethers. acs.orgacs.orgatlanchimpharma.com The reaction is believed to proceed via coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack on the benzylic carbon. atlanchimpharma.com The use of a cation scavenger like pentamethylbenzene (B147382) can improve the efficiency of BCl₃-mediated debenzylation by preventing side reactions. researchgate.net

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods can be employed. For instance, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed, offering a milder alternative to harsh reductive conditions. nih.gov

Table 2: Methods for Benzyl Ether Cleavage

| Method | Reagents | Key Considerations | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H₂ | Potential for concurrent debromination. | nacatsoc.orggoogle.com |

| Transfer Hydrogenation | Pd/C, formic acid or cyclohexene | Selectivity can be an issue. | sigmaaldrich.com |

| Lewis Acid Cleavage | BCl₃ or BBr₃ | Effective for acid-stable substrates. | acs.orgatlanchimpharma.com |

| Oxidative Cleavage | DDQ, visible light | Milder conditions, good functional group tolerance. | nih.gov |

The benzyloxy group is generally stable under a wide range of reaction conditions, which is why it is a commonly used protecting group. It is resistant to many nucleophilic and basic conditions. However, its stability is compromised under conditions typically used for its cleavage.

During oxidative reactions targeting the amino group or the pyridine nitrogen, the benzylic C-H bonds of the benzyloxy group could be susceptible to oxidation under harsh conditions, although this is generally not the primary reaction pathway. In reductive reactions, particularly catalytic hydrogenolysis, the benzyloxy group is the intended site of cleavage.

Electronic Effects and Stereoelectronic Factors Governing Reactivity

The reactivity of this compound is dictated by the electronic effects of its substituents and the stereoelectronic environment of the pyridine ring.

Electronic Effects:

Amino Group (-NH₂): The amino group at the 3-position is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions (positions 2, 4, and 6). This activating effect makes the ring more susceptible to electrophilic attack, although the pyridine nitrogen's basicity can lead to protonation in acidic media, which deactivates the ring.

Benzyloxy Group (-OCH₂Ph): The benzyloxy group at the 4-position is an electron-donating group through resonance, similar to an alkoxy group. The oxygen atom's lone pairs can delocalize into the pyridine ring, increasing its electron density. This group also has a weaker electron-withdrawing inductive effect. Studies on related NNN pincer ligands have shown that the -OBn group can exhibit both electron-donating and electron-withdrawing properties depending on the experimental context. nih.gov

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts an electron-withdrawing inductive effect, making the ring generally less reactive towards electrophilic substitution compared to benzene. quora.com

The combination of these electronic effects results in a complex reactivity profile. The electron-donating amino and benzyloxy groups activate the ring, while the electron-withdrawing bromo group and the pyridine nitrogen deactivate it.

Stereoelectronic Factors in Nucleophilic Substitution: The pyridine ring is inherently electron-deficient and can undergo nucleophilic aromatic substitution, particularly with a good leaving group. The positions most susceptible to nucleophilic attack are the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the intermediate can be stabilized by delocalization onto the electronegative nitrogen atom. stackexchange.comquora.comquimicaorganica.org Attack at the 3- and 5-positions does not allow for this stabilization. quora.com

In this compound, the bromine atom at the 5-position is a potential leaving group for nucleophilic substitution. However, its position is not electronically favored for attack. The reactivity towards nucleophilic substitution is also influenced by the nature of the nucleophile and the reaction conditions.

Table 3: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

|---|---|---|---|---|

| Amino (-NH₂) | 3 | -I (Weak) | +R (Strong) | Activating |

| Bromo (-Br) | 5 | -I (Strong) | +R (Weak) | Deactivating |

| Benzyloxy (-OCH₂Ph) | 4 | -I (Weak) | +R (Strong) | Activating |

| Pyridine Nitrogen | 1 | -I (Strong) | N/A | Deactivating |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by probing the magnetic properties of atomic nuclei. researchgate.net For 4-(Benzyloxy)-5-bromopyridin-3-amine, ¹H and ¹³C NMR, along with two-dimensional techniques, provide a complete picture of the proton and carbon framework.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the benzyloxy group, and the amine group.

The benzyloxy group's methylene (B1212753) (-CH₂) protons are anticipated to appear as a sharp singlet around 5.0-5.5 ppm, a typical region for benzylic protons attached to an oxygen atom. oregonstate.edu The five protons of the phenyl ring would likely resonate in the aromatic region, typically between 7.3 and 7.5 ppm. chemicalbook.com

The pyridine ring contains two protons at the C-2 and C-6 positions. Due to the electron-donating effects of the amine and benzyloxy groups and the electron-withdrawing effect of the bromine atom, these protons are expected to appear as distinct singlets in the aromatic region, likely between 7.5 and 8.5 ppm. The primary amine (-NH₂) protons would typically produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration but generally falls within a wide range of 3-5 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-2 | 7.8 - 8.2 | Singlet (s) |

| Pyridine H-6 | 7.9 - 8.5 | Singlet (s) |

| Phenyl H (ortho, meta, para) | 7.3 - 7.5 | Multiplet (m) |

| Methylene (-OCH₂-) | 5.0 - 5.5 | Singlet (s) |

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would produce a single peak, revealing the total number of distinct carbon environments. compoundchem.com

The methylene carbon of the benzyloxy group is expected in the range of 65-75 ppm. wisc.edu The carbons of the phenyl ring would appear in the aromatic region (125-140 ppm), with the ipso-carbon (attached to the -CH₂O- group) appearing further downfield. oregonstate.edu

The five carbons of the pyridine ring would also resonate in the aromatic/heteroaromatic region, generally from 110 to 160 ppm. The specific shifts are influenced by the attached substituents. The carbon bearing the bromine atom (C-5) would be shifted upfield due to the heavy atom effect, while the carbons attached to the oxygen (C-4) and nitrogen (C-3) atoms would be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | 140 - 145 |

| Pyridine C-3 | 135 - 140 |

| Pyridine C-4 | 150 - 155 |

| Pyridine C-5 | 95 - 105 |

| Pyridine C-6 | 145 - 150 |

| Methylene (-OCH₂-) | 65 - 75 |

| Phenyl C (ipso) | 135 - 140 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. nih.govomicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this molecule, COSY would primarily show correlations among the protons of the phenyl ring, confirming their connectivity. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. researchgate.net This would definitively link the proton signals for H-2, H-6, the methylene group, and the phenyl ring to their corresponding carbon signals in the ¹³C spectrum.

APT (Attached Proton Test): While not a 2D technique, this 1D experiment provides information similar to a DEPT experiment, distinguishing between CH, CH₂, and CH₃ groups (which appear as positive peaks) and quaternary carbons (which appear as negative peaks or are absent), aiding in the assignment of the ¹³C spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wpmucdn.com

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. spectroscopyonline.comorgchemboulder.comlibretexts.org

C-H Stretching: Aromatic C-H stretching absorptions will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹. fiveable.me

N-H Bending: The scissoring vibration of the primary amine group typically appears as a medium to strong band in the 1580-1650 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and benzene (B151609) rings will be observed as a series of sharp bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the aromatic ether linkage is expected to produce a strong, characteristic band, likely between 1200 and 1275 cm⁻¹. spectroscopyonline.comlibretexts.org

C-N Stretching: The stretching vibration for the aromatic C-N bond is anticipated in the 1250-1335 cm⁻¹ region. libretexts.org

C-Br Stretching: The C-Br stretch typically appears in the fingerprint region, at lower wavenumbers, usually between 500 and 600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium, Sharp |

| Aromatic C-H Stretch | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | 1580 - 1650 | Medium to Strong |

| Aromatic C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-O Stretch | 1200 - 1275 | Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can offer structural clues through the analysis of its fragmentation patterns. wikipedia.orglibretexts.org

The molecular formula for this compound is C₁₂H₁₁BrN₂O. Its calculated monoisotopic mass is approximately 278.0058 u. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of one bromine atom, there will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M) and one for the molecule containing the ⁸¹Br isotope (M+2). researchgate.net

Electron impact (EI) ionization would likely induce characteristic fragmentation. A common and dominant fragmentation pathway for benzyl (B1604629) ethers is the cleavage of the benzylic C-O bond to form a very stable benzyl cation or its rearranged tropylium (B1234903) ion isomer, which would give a prominent base peak at m/z 91. acs.orgresearchgate.netmiamioh.edu

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 278 / 280 | [C₁₂H₁₁BrN₂O]⁺ (Molecular Ion) | Parent molecule |

| 187 / 189 | [C₅H₄BrN₂O]⁺ | Loss of benzyl radical (•C₇H₇) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. longdom.org This technique is particularly useful for analyzing compounds with conjugated π-systems and aromatic rings.

The structure of this compound contains two main chromophores: the substituted bromopyridine ring and the benzene ring of the benzyloxy group. The spectrum is expected to show absorptions characteristic of π → π* transitions within these aromatic systems. acs.org The presence of the amino (-NH₂) and benzyloxy (-O-) groups, which have non-bonding electrons (n electrons), may also give rise to weaker n → π* transitions. longdom.org

Both the amino and alkoxy groups are strong auxochromes, meaning they can modify the absorption of the chromophore, typically causing a bathochromic (red) shift to longer wavelengths and increasing the absorption intensity (hyperchromic effect). Therefore, the absorption maxima (λ_max) for this compound are expected to be at longer wavelengths compared to unsubstituted pyridine or benzene. acs.orgnih.gov The primary absorption bands would likely be observed in the 250-400 nm range.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Electronic Transition | Predicted λ_max Range (nm) | Chromophore |

|---|---|---|

| π → π* | 250 - 300 | Benzene Ring |

| π → π* | 280 - 350 | Substituted Pyridine Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous proof of molecular structure, offering detailed information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and crystal packing.

For a compound like this compound, a single-crystal X-ray diffraction analysis would yield a detailed structural model. This analysis would confirm the substitution pattern on the pyridine ring, the conformation of the benzyloxy group, and the planarity of the aromatic systems. Furthermore, it would reveal how the molecules arrange themselves in the crystal lattice, influenced by potential hydrogen bonds involving the amine group and π-stacking interactions between the aromatic rings. While specific crystallographic data for this compound is not widely published, the expected outcomes from such an analysis are summarized in the table below.

Table 1: Potential Structural Insights from X-ray Crystallography

| Parameter | Information Provided | Significance for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the fundamental packing symmetry and density of the solid-state material. |

| Bond Lengths & Angles | Precise distances between atoms and angles between bonds. | Confirms the covalent structure, including the C-Br, C-N, and C-O bond lengths, and the geometry of the pyridine ring. |

| Torsional Angles | The rotation around single bonds. | Describes the orientation of the benzyloxy group relative to the pyridine ring. |

| Intermolecular Forces | Identifies non-covalent interactions like hydrogen bonds, halogen bonds, and π-stacking. | Explains the crystal packing arrangement and contributes to the material's melting point and solubility. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for the separation, identification, and purification of chemical compounds. Various chromatographic methods are employed to assess the purity of this compound and to isolate it from reaction mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for determining the purity of non-volatile organic compounds. In a typical assay for this compound, a reversed-phase method would be employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µm | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile:Water gradient | Elutes compounds from the column; gradient allows for separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and good peak shape. |

| Detection | UV-Vis Detector at 254 nm or 277 nm | Aromatic rings in the molecule absorb UV light, allowing for sensitive detection. nih.gov |

| Injection Volume | 10 µL | A small, precise volume of the dissolved sample is introduced into the system. |

| Expected Retention Time | ~3-7 minutes (dependent on exact gradient) | The time taken for the compound to travel through the column, serving as an identifier. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for identifying and quantifying volatile and thermally stable compounds. Due to the relatively high molecular weight and potential for thermal degradation of this compound, direct analysis may be challenging. However, it can be used to detect more volatile starting materials or byproducts. The mass spectrometer fragments the eluted compounds into characteristic ions, providing a "fingerprint" that allows for definitive structural confirmation by matching the fragmentation pattern and parent ion mass.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for qualitatively monitoring the progress of a chemical reaction, identifying compounds, and determining the appropriate solvent system for column chromatography. sigmaaldrich.com For this compound, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases.

Table 3: Example TLC Systems for Analyzing this compound

| Stationary Phase | Mobile Phase (Eluent) | Observation |

|---|---|---|

| Silica Gel 60 F254 | 30% Ethyl Acetate in Hexane | Good for separating nonpolar impurities from the more polar product. |

| Silica Gel 60 F254 | 5% Methanol in Dichloromethane | Effective for eluting the polar amine product while separating it from starting materials. |

The position of the compound is quantified by its retention factor (R_f), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Column Chromatography for Purification and Isolation

Column chromatography is the standard method for purifying chemical compounds on a preparative scale. rsc.org The purification of basic amines like this compound on standard silica gel, which is acidic, can be challenging due to strong interactions that lead to poor separation and yield loss. biotage.com To overcome this, several strategies can be employed. One common approach is to add a small amount of a competing base, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase to neutralize the acidic sites on the silica. biotage.com Alternatively, a different stationary phase, such as amine-functionalized silica or basic alumina, can be used. biotage.com

Table 4: Column Chromatography Strategies for Purifying Basic Amines

| Strategy | Stationary Phase | Mobile Phase Modifier | Advantage |

|---|---|---|---|

| Standard | Silica Gel | None | Simple, widely available. |

| Base-Modified | Silica Gel | 1-2% Triethylamine (TEA) | Prevents peak tailing and irreversible adsorption of the amine on the acidic silica. biotage.com |

| Alternative Phase | Amine-Functionalized Silica | None | Provides a less acidic environment, improving recovery and separation of basic compounds. biotage.com |

| Alternative Phase | Alumina (Basic or Neutral) | None | Offers different selectivity and is suitable for base-sensitive compounds. |

Advanced Thermal Analysis (e.g., TGA, DSC) for Material Properties

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would determine its thermal stability and decomposition temperature. A stable crystalline compound will show a flat baseline until the temperature reaches a point where decomposition begins, indicated by a sharp loss of mass.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. nih.gov It is used to determine key thermal transitions. For a pure crystalline sample of this compound, DSC analysis would show a sharp endothermic peak corresponding to its melting point. The sharpness of the peak can also provide an indication of purity. Other transitions, such as glass transitions or polymorphic phase changes, could also be detected. mdpi.com

Table 5: Information Obtained from Thermal Analysis

| Technique | Parameter Measured | Significance |

|---|---|---|

| TGA | Decomposition Temperature (T_d) | Indicates the upper-temperature limit at which the compound is stable. |

| DSC | Melting Point (T_m) | A fundamental physical property used for identification and purity assessment. |

| DSC | Enthalpy of Fusion (ΔH_fus) | The energy required to melt the solid, related to the crystallinity of the material. |

| DSC | Glass Transition (T_g) | Detects the transition from a rigid, glassy state to a more rubbery state if an amorphous form is present. |

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of reactive functional groups on the pyridine (B92270) ring makes 4-(benzyloxy)-5-bromopyridin-3-amine a versatile precursor for creating intricate molecular designs. The amino group provides a nucleophilic site for reactions such as amidation or alkylation, the bromo atom is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the benzyloxy group can serve as a protecting group for the phenol, which can be deprotected in later synthetic stages to reveal a new functional handle.

This strategic functionality allows for sequential and controlled modifications, enabling the construction of highly substituted, multi-ring systems. A prime example of its utility is in the synthesis of pyrazolopyridine derivatives, which are investigated for their potential as kinase inhibitors. In these syntheses, the amine group of this compound is typically utilized first to form an amide bond, initiating the assembly of a larger, more complex structure.

Synthesis of Biologically Active Scaffolds and Pharmaceutical Intermediates

The primary documented application of this compound is in medicinal chemistry, where it functions as a critical intermediate in the creation of novel, biologically active molecules.

Design of Pyridine-Containing Heterocycles

Pyridine and its derivatives are fundamental scaffolds in drug discovery, present in numerous FDA-approved drugs. This compound is specifically employed in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest to medicinal chemists due to their structural resemblance to endogenous purines, allowing them to interact with a variety of biological targets, particularly protein kinases.

In a patented synthetic route, this compound serves as the foundational pyridine core for building pyrazolopyridine-based inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory diseases. The synthesis involves a multi-step sequence where the pyridine ring from this intermediate becomes central to the final bioactive molecule.

Table 1: Synthesis of Pyrazolopyridine Intermediate

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Role of this compound |

| 1 | This compound | 1-(tert-butyl)-1H-pyrazole-5-carboxylic acid | HATU, DIPEA, DMF | 1-(tert-butyl)-N-(4-(benzyloxy)-5-bromopyridin-3-yl)-1H-pyrazole-5-carboxamide | Provides the core pyridine structure. |

Intermediate for C-N Bond Forming Reactions

The amine group at the C3 position of this compound makes it an ideal substrate for carbon-nitrogen (C-N) bond forming reactions. These reactions are fundamental in organic synthesis for assembling the carbon-nitrogen backbone of most pharmaceuticals.

The most direct application is in amide bond formation. As demonstrated in the synthesis of IRAK4 inhibitors, the amine functionality readily couples with carboxylic acids using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form a stable amide linkage. This specific C-N bond formation is a crucial step that connects the pyridine core to other parts of the target molecule, showcasing its role as a key pharmaceutical intermediate.

Development of Agrochemicals and Specialty Chemicals

While the structural motifs of benzyloxy and brominated pyridines are found in some agrochemical compounds, specific research or patents detailing the use of this compound in the development of agrochemicals or other specialty chemicals are not available in the public domain. Its application appears to be primarily concentrated in the area of pharmaceutical research.

Structure-Activity Relationship (SAR) Studies through Derivatization and Scaffold Modification

Structure-Activity Relationship (SAR) is a critical process in drug discovery where derivatives of a lead compound are synthesized to understand how chemical modifications affect biological activity. The structure of this compound is well-suited for such studies.

The bromine atom at the C5 position is a key site for modification. Through metal-catalyzed cross-coupling reactions, a wide array of substituents (e.g., alkyl, aryl, heteroaryl groups) can be introduced. These modifications allow researchers to probe the steric and electronic requirements of the target's binding pocket. Similarly, the benzyloxy group at C4 can be deprotected to yield a hydroxyl group, which can then be further derivatized to explore the impact of hydrogen bond donors or acceptors on activity.

Table 2: Potential Derivatization Sites for SAR Studies

| Position | Functional Group | Potential Reactions | Purpose in SAR |

| C3 | Amine (-NH2) | Acylation, Alkylation, Reductive Amination | Modify interaction with the target, alter solubility. |

| C4 | Benzyloxy (-OBn) | Deprotection (e.g., hydrogenolysis) to -OH, followed by etherification or esterification. | Introduce hydrogen bond donors/acceptors, alter polarity. |

| C5 | Bromo (-Br) | Suzuki, Stille, Sonogashira, Buchwald-Hartwig coupling. | Explore steric and electronic effects, introduce new binding motifs. |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-(Benzyloxy)-5-bromopyridin-3-amine, and how can reaction conditions be optimized to improve yields?

- Answer : Synthesis often involves regioselective bromination and benzyloxy-group protection. For example, intermediates like 4-benzyloxy-3-methoxybenzaldehyde (prepared via literature methods) require controlled bromination to avoid over-substitution . Optimizing stoichiometry (e.g., molar ratios of brominating agents) and using catalysts like acetic acid for imine formation can enhance yields (e.g., 91% yield in hydrazine coupling reactions) . Monitoring via TLC and NMR ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Answer :

- 1H/13C-NMR : Critical for confirming regiochemistry and substituent positions. For example, aromatic protons in pyridine derivatives show distinct splitting patterns (e.g., δ 7.95 ppm for imine protons in related compounds) .

- FTIR : Identifies functional groups (e.g., C-Br stretches at ~600 cm⁻¹ and benzyl ether C-O at ~1250 cm⁻¹) .

- HRMS : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ ion matching theoretical calculations within 0.3 ppm error) .

Q. How should researchers handle hazardous intermediates during the synthesis of brominated pyridine derivatives?

- Answer : Brominated compounds often release toxic fumes (e.g., HBr). Use fume hoods, PPE (gloves, goggles), and neutralize waste with bases (e.g., NaHCO3). Storage in inert atmospheres minimizes decomposition . For spills, adsorbents like vermiculite are recommended .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) for this compound derivatives be resolved?

- Answer : Contradictions may arise from tautomerism or solvent effects. For example, DMSO-d6 can induce shifts in aromatic protons. Cross-validate using:

- 2D NMR (COSY, HSQC) : Resolves coupling networks and assigns ambiguous signals .

- X-ray crystallography : Provides definitive structural confirmation, though challenging for air-sensitive compounds .

- Computational modeling : DFT calculations (e.g., Gaussian software) predict NMR/IR spectra for comparison .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions involving this compound?

- Answer : The C-Br bond’s polarization enhances electrophilicity, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Steric hindrance from the benzyloxy group may slow reactions; using bulky ligands (e.g., XPhos) or elevated temperatures (~100°C) improves efficiency . Monitoring via LC-MS helps track debromination side reactions .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Answer :

- Docking studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The bromine atom’s hydrophobic interactions may enhance affinity .

- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with activity. For example, electron-withdrawing groups (e.g., -Br) may improve metabolic stability .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 50 ns trajectories) .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Answer :

- pH control : Buffered conditions (pH 6–8) prevent hydrolysis of the benzyl ether.

- Protecting groups : Temporarily replace the amine with Boc or Fmoc groups during harsh reactions .

- Low-temperature storage : –20°C under argon reduces thermal degradation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.